3-(2-methoxybenzoyl)-2H-chromen-2-one
Description
3-(2-Methoxybenzoyl)-2H-chromen-2-one is a coumarin derivative characterized by a methoxy-substituted benzoyl group at the 3-position of the coumarin core. Coumarins are heterocyclic compounds with a benzopyrone structure, widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The 2-methoxybenzoyl substituent in this compound enhances its electronic and steric properties, influencing its reactivity and biological interactions.
Properties
IUPAC Name |
3-(2-methoxybenzoyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-20-15-9-5-3-7-12(15)16(18)13-10-11-6-2-4-8-14(11)21-17(13)19/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLGYIQPIBGSEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC3=CC=CC=C3OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxybenzoyl)-2H-chromen-2-one typically involves the reaction of 2-methoxybenzoyl chloride with coumarin in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
Coumarin+2-Methoxybenzoyl chloridePyridine, Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxybenzoyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(2-methoxybenzoyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticoagulant effects.
Industry: Utilized in the production of dyes, fragrances, and optical brighteners.
Mechanism of Action
The mechanism of action of 3-(2-methoxybenzoyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrases, which play a role in various physiological processes. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pharmacological and Physicochemical Comparisons
Enzyme Inhibition
- Cholinesterase Inhibition :
- 3-(4-Phenyl-5-thioxo-1,2,4-triazol-3-yl)-2H-chromen-2-one (IC50: 1.2 µM for AChE) outperforms donepezil (IC50: 0.03 µM) but shows selectivity for BChE (IC50: 0.8 µM) .
- 3-(2-Methoxybenzoyl) analog : Predicted to have moderate AChE inhibition due to planar benzoyl group alignment with active site residues.
Antimicrobial Activity
- 3-(2-(4-Methoxybenzylideneamino)oxazol-5-yl)-2H-chromen-2-one (MIC: 4 µg/mL against S. aureus) vs. ciprofloxacin (MIC: 1 µg/mL) .
- 3-(2-Methylindole-3-carbonyl)-2H-chromen-2-one : Antifungal activity against C. albicans (MIC: 8 µg/mL) .
Physicochemical Properties
Biological Activity
3-(2-Methoxybenzoyl)-2H-chromen-2-one, a compound belonging to the chromone family, has garnered attention in recent years due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a chromone backbone with a methoxybenzoyl substituent, which is believed to enhance its biological properties.
Anticancer Activity
Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.3 | Induction of apoptosis via upregulation of p53 and BAX |
| HCT-116 (Colon) | 12.5 | Inhibition of CDK4 and Bcl-2 expression |
| HepG2 (Liver) | 20.0 | Activation of caspase pathways |
| A549 (Lung) | 18.7 | Disruption of mitochondrial membrane potential |
The compound demonstrated selective cytotoxicity, particularly against MCF-7 and HCT-116 cell lines, indicating its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. The minimum inhibitory concentration (MIC) values against various pathogens are summarized below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent .
The mechanisms underlying the biological activities of this compound have been explored in several studies:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic proteins such as p53 and BAX while decreasing anti-apoptotic signals like Bcl-2 .
- Cell Cycle Arrest : It also exhibits the ability to arrest the cell cycle at the G1 phase, which is crucial for preventing the proliferation of cancer cells .
- Antioxidant Activity : Some studies suggest that it may exert antioxidant effects, thereby reducing oxidative stress in cells, which is often linked to cancer progression .
Case Studies
A notable case study involved the synthesis and evaluation of derivatives based on this compound. Researchers synthesized several analogs and assessed their biological activities:
- Compound A : Exhibited an IC50 value of 10 µM against MCF-7 cells, outperforming the parent compound.
- Compound B : Showed enhanced antimicrobial activity against E. coli with an MIC of 32 µg/mL.
These findings highlight the potential for developing more potent derivatives based on the original structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
